molecular formula C6H10N2O3 B1517790 3-(3-Hydroxypropyl)imidazolidine-2,4-dione CAS No. 73973-05-4

3-(3-Hydroxypropyl)imidazolidine-2,4-dione

Cat. No. B1517790
Key on ui cas rn: 73973-05-4
M. Wt: 158.16 g/mol
InChI Key: SHPYVGNOZIWVHJ-UHFFFAOYSA-N
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Patent
US07268230B2

Procedure details

3-(3-Benzyloxypropyl)imidazolidine-2,4-dione (1.3 g, 5.26 mmol) was dissolved in methanol (15 ml) and the system purged with nitrogen. 10% Palladium on carbon (130 mg, 10% by mass) and a few drops of glacial acetic acid were added and the mixture stirred under a hydrogen atmosphere (1 atmosphere) for 3 days. The mixture was filtered and concentrated under reduced pressure. The residue was purified by column chromatography eluting with methylene chloride/methanol (98/2 to 95/5) to give 3-(3-hydroxypropyl)imidazolidine-2,4-dione (606 mg, 73%) as a viscous oil which crystallised on standing.
Name
3-(3-Benzyloxypropyl)imidazolidine-2,4-dione
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH2:15][NH:14][C:13]1=[O:18])C1C=CC=CC=1>CO>[OH:8][CH2:9][CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH2:15][NH:14][C:13]1=[O:18]

Inputs

Step One
Name
3-(3-Benzyloxypropyl)imidazolidine-2,4-dione
Quantity
1.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCN1C(NCC1=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred under a hydrogen atmosphere (1 atmosphere) for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the system purged with nitrogen
ADDITION
Type
ADDITION
Details
10% Palladium on carbon (130 mg, 10% by mass) and a few drops of glacial acetic acid were added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with methylene chloride/methanol (98/2 to 95/5)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OCCCN1C(NCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 606 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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